molecular formula C9H10N4 B2666960 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine CAS No. 1179633-86-3

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B2666960
CAS No.: 1179633-86-3
M. Wt: 174.207
InChI Key: ZKMLEGFZHWINAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole core substituted with a pyridin-4-ylmethyl group at the 1-position and an amine group at the 2-position. This structure combines the π-electron-rich pyridine ring with the hydrogen-bonding capacity of the imidazole-2-amine moiety, making it a versatile scaffold for medicinal chemistry and coordination chemistry. The pyridin-4-ylmethyl group enhances solubility and may influence binding interactions with biological targets or metal ions .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMLEGFZHWINAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)pyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromomethylpyridine and imidazole. This method requires a palladium catalyst, a phosphine ligand, and a base such as sodium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the imidazole or pyridine rings.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.

    Substitution: Alkylated or acylated derivatives at the pyridine ring.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine have been evaluated for their inhibitory effects on cancer cells such as HepG2 (human liver cancer) and C6 (rat glioma) using the MTT assay.

Data Table: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 Value (µM)
Compound AHepG215.67 ± 2.52
Compound BC622.0 ± 3.61
CisplatinHepG246.67 ± 7.64

Studies indicate that imidazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Antibacterial Properties

Research has also highlighted the antibacterial potential of imidazole compounds. For instance, derivatives of imidazole have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness compared to standard antibiotics .

Data Table: Antibacterial Activity

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20

These findings suggest that the compound could be developed into a novel antibacterial agent.

Phosphodiesterase Inhibitors

Recent studies have explored the role of imidazole derivatives as phosphodiesterase inhibitors, particularly targeting phosphodiesterase type 4 (PDE4). Inhibitors of PDE4 are significant due to their involvement in inflammatory diseases and certain cancers. The compound's structural analogs have shown promising results in inhibiting PDE4 activity, suggesting potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Data Table: PDE4 Inhibition

CompoundIC50 Value (µM)
Compound A0.48 ± 0.02
Compound B4.78 ± 0.08

Neuroprotective Effects

Imidazole derivatives, including those related to this compound, have been investigated for neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert protective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Study on Anticancer Activity

In a study conducted by Hsieh et al., a series of imidazole derivatives were synthesized and evaluated for anticancer activity against various cell lines, including A549 and MCF-7. The results indicated that specific modifications to the imidazole ring enhanced cytotoxicity, demonstrating the importance of structural optimization in drug development .

Clinical Implications

The therapeutic implications of these findings are significant, particularly for developing novel treatments for cancer and inflammatory diseases. The ability to target specific pathways involved in disease progression makes imidazole derivatives attractive candidates for further research and clinical trials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole-2-amine derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituents (R₁, R₂) Key Features/Activities References
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine R₁ = Pyridin-4-ylmethyl; R₂ = NH₂ Enhanced solubility; potential for metal coordination due to pyridine nitrogen .
1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine R₁ = Naphthalen-1-ylmethyl; R₂ = NH₂ Lower solubility; bulky aromatic group may hinder receptor binding. Yield: 55% .
(E)-1-(Benzylideneamino)-4-phenyl-1H-imidazol-2-amine R₁ = Benzylideneamino; R₂ = Ph Antiplatelet activity (IC₅₀ ≈ acetylsalicylic acid) .
1-(Cyclopropylmethyl)-1H-imidazol-2-amine R₁ = Cyclopropylmethyl; R₂ = NH₂ Compact alkyl substituent; potential for improved metabolic stability .
4-Methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine R₁ = Naphthalene-1-sulfonyl-indolyl; R₂ = NH₂ High 5-HT6 receptor affinity; cognitive impairment reversal in rats .
1-(Pyridin-2-yl)-1H-imidazol-2-amine R₁ = Pyridin-2-yl; R₂ = NH₂ Positional isomer; pyridin-2-yl may alter electronic properties vs. pyridin-4-yl .

Physicochemical and Pharmacological Differences

  • Solubility and Bioavailability : Pyridin-4-ylmethyl substitution (target compound) improves aqueous solubility compared to naphthalen-1-ylmethyl analogs . Cyclopropylmethyl analogs may offer better membrane permeability due to reduced steric bulk .
  • Receptor Binding: Bulky substituents (e.g., naphthalene-sulfonyl-indolyl in compound 24i ) enhance selectivity for 5-HT6 receptors but reduce basicity, marginally affecting affinity. In contrast, smaller substituents (e.g., benzylideneamino in compound 4a ) retain antiplatelet efficacy.
  • Synthetic Accessibility : Compounds with simple alkyl or aryl groups (e.g., cyclopropylmethyl ) are synthesized in higher yields (55–95%) compared to complex heterocyclic derivatives (4–10% yields in ).

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Property This compound 1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine (E)-1-(Benzylideneamino)-4-phenyl-1H-imidazol-2-amine
Molecular Weight ~203 g/mol ~299 g/mol ~305 g/mol
Solubility High (pyridine enhances polarity) Low (bulky naphthyl group) Moderate (planar benzylideneamino group)
Bioactivity Potential metal coordination Limited data Antiplatelet (IC₅₀ ≈ 1 mM)
Synthetic Yield Not reported 55% 55–70% (analogous routes)

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including:

  • Nucleophilic Substitution : Reacting 4-(chloromethyl)pyridine with imidazole in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
  • Palladium-Catalyzed Cross-Coupling : Involves 4-bromomethylpyridine and imidazole using palladium as a catalyst in tetrahydrofuran (THF) under inert conditions.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It interacts with specific molecular targets, potentially binding to active or allosteric sites on enzymes or receptors, thereby modulating their activity. The compound's structure allows for unique interactions with metal ions and biological targets, which is crucial for its pharmacological effects .

Pharmacological Properties

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Properties : Research indicates potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation, which may be beneficial in treating inflammatory diseases .

Study on Antibacterial Activity

In a study examining various imidazopyridine derivatives, this compound was highlighted for its strong antibacterial activity. The study reported MIC values indicating effective inhibition against multiple bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

A recent investigation into the anticancer properties of imidazopyridine derivatives found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amineModerateLowLow
1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amineLowHighModerate

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of imidazole derivatives with pyridinylmethyl halides under reflux conditions (e.g., using HBr in acetic acid) is a standard approach . Intermediate characterization relies on 1H/13C-NMR for structural confirmation (e.g., distinguishing imidazole NH2 protons at δ 6.5–7.0 ppm and pyridyl CH2 signals near δ 4.5 ppm) and ESI-MS to verify molecular ion peaks . CHN analysis ensures stoichiometric purity (>98%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H-NMR : Identifies aromatic protons (imidazole/pyridine rings) and methylene bridges (e.g., pyridin-4-ylmethyl CH2 at δ ~4.5 ppm) .
  • 13C-NMR : Confirms sp² carbons in heterocycles (e.g., imidazole C2 at δ ~155 ppm) and aliphatic linkages .
  • ESI-MS : Detects [M+H]+ ions with accurate mass matching theoretical values (e.g., m/z 189.1 for C9H10N4) .

Q. What experimental precautions are recommended when handling this compound?

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy of amine/imidazole groups .
  • Avoid DMSO for in vivo applications due to toxicity; use aqueous buffers or ethanol for solubility .
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculates transition-state energies to predict reaction pathways, while molecular docking identifies substituents (e.g., fluorobenzyl groups) that improve target binding (e.g., histamine receptors) . Virtual screening (e.g., targeting uPAR) prioritizes derivatives like (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine for synthesis .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., imidazole NH2 vs. NH configurations) .
  • 2D-NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyridyl vs. imidazole protons) .
  • Isotopic labeling : Tracks unexpected byproducts (e.g., brominated impurities from HBr-mediated reactions) .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

  • Catalyst optimization : Use Pd/C or Ni catalysts for selective C–N coupling (e.g., 75–85% yield improvements in pyrazole-imidazole hybrids) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h for morpholine derivatives) .
  • Solvent selection : Ethanol/water mixtures minimize side reactions vs. DMF .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for specific biological targets?

  • Substituent effects : Electron-withdrawing groups (e.g., CF3) on the pyridine ring enhance antimicrobial activity, while bulky groups (e.g., piperidinyl) improve CNS penetration .
  • Bioisosteric replacements : Replace imidazole with benzimidazole to modulate solubility (logP reduction from 2.1 to 1.6) .

Q. What methods validate compound purity for sensitive applications (e.g., in vivo studies)?

  • HPLC : Purity >99% (C18 column, 0.1% TFA/ACN gradient) .
  • DSC/TGA : Confirms thermal stability (decomposition >250°C) .
  • Elemental analysis : Deviation <0.4% for C/H/N ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.